molecular formula C7H5N3S B1362581 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 83253-34-3

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No. B1362581
CAS RN: 83253-34-3
M. Wt: 163.2 g/mol
InChI Key: AFVXRQLICXOZJZ-UHFFFAOYSA-N
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Description

“6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile” is a chemical compound with the molecular formula C7H5N3S . It has a molecular weight of 163.2 .


Molecular Structure Analysis

The molecular structure of “6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile” consists of a thiazole ring fused with an imidazole ring . The carbonitrile group is attached to the 5-position of the thiazole ring, and a methyl group is attached to the 6-position .


Physical And Chemical Properties Analysis

“6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile” is a solid compound . It has a predicted density of 1.43±0.1 g/cm3 . Its melting point is 141-142 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of Derivatives: New compounds derived from 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide were synthesized and tested for antimicrobial activity. Notably, only specific compounds showed activity against Staphylococcus epidermidis (Ur et al., 2004).

Chemical Structure and Derivative Synthesis

  • Functionalized Derivatives: The synthesis of primary and secondary amide derivatives from 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid demonstrated the chemical versatility of this compound, including the creation of N,N'-disubstituted ureas (Peterlin-Mašič et al., 2000).
  • Coumarin-Substituted Derivatives: The compound was also used in the synthesis of new types of 3-coumarinyl-substituted pyrazolopyrimidines and imidazothiazoles, showcasing its potential in creating complex heterocyclic structures (Rao & Reddy, 2008).

Medicinal Chemistry Applications

  • Antisecretory Activity: A derivative of 6-methylimidazo[2,1-b]thiazole demonstrated significant antisecretory activity, suggesting its potential in treating ulcers (Andreani et al., 2000).
  • Antitubercular Activity: Synthesized derivatives were tested for antitubercular activity against Mycobacterium tuberculosis, with some compounds showing notable inhibitory action (Ramprasad et al., 2016).

Novel Heterocyclic Systems

  • Synthesis of New Systems: Research has been conducted on the synthesis of novel heterocyclic systems using 6-methylimidazo[2,1-b][1,3]thiazole, expanding the scope of its chemical applications (Bakavoli et al., 2001).

Other Applications

  • Antioxidant Activities: Certain fused heterocyclic compounds derived from this chemical showed antioxidant activities, pointing to its relevance in the study of oxidative stress and related disorders (Salem et al., 2015).
  • Synthesis of Analogues: It has been used in the preparation of heterocyclic analogs of α-aminoadipic acid and its esters, highlighting its role in the synthesis of biochemically significant compounds (Šačkus et al., 2015).

Safety And Hazards

This compound is classified under GHS07 for safety . It has hazard statements H315, H319, H312, H332, H335, and H302 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S/c1-5-6(4-8)10-2-3-11-7(10)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVXRQLICXOZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318580
Record name 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile

CAS RN

83253-34-3
Record name NSC332739
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Record name 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
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Synthesis routes and methods

Procedure details

To a mixture of 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide (544 mg, 3.0 mmol) produced in the above, pyridine (0.7 mL, 9.0 mmol) and tetrahydrofuran (10 mL) was added dropwise under ice-cooling trifluoroacetic anhydride (0.6 mL, 4.5 mmol). After stirring at room temperature for 1 day, saturated aqueous sodium bicarbonate solution was added, and the mixture was extracted with ethyl acetate. The collected organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the insoluble material was filtered off. The filtrate was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=30/70→50/50). The obtained solution was concentrated under reduced pressure to give the title compound (433 mg, 86%) as a pale-brown solid.
Quantity
544 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RV Smaliy, AA Chaikovskaya, AM Pinchuk… - …, 2002 - thieme-connect.com
A new synthetic method is developed which enables a direct one-step introduction of a cyano group into electron-rich heterocyclic systems of the indole, pyrrole, and indolizine series, …
Number of citations: 16 www.thieme-connect.com

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